Benzo[d]thiazole-2,4-diol Benzo[d]thiazole-2,4-diol
Brand Name: Vulcanchem
CAS No.: 858635-60-6
VCID: VC8301418
InChI: InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10)
SMILES: C1=CC(=C2C(=C1)SC(=O)N2)O
Molecular Formula: C7H5NO2S
Molecular Weight: 167.19 g/mol

Benzo[d]thiazole-2,4-diol

CAS No.: 858635-60-6

Cat. No.: VC8301418

Molecular Formula: C7H5NO2S

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]thiazole-2,4-diol - 858635-60-6

Specification

CAS No. 858635-60-6
Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
IUPAC Name 4-hydroxy-3H-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10)
Standard InChI Key DETQOUAODPQXCQ-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)SC(=O)N2)O
Canonical SMILES C1=CC(=C2C(=C1)SC(=O)N2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Benzo[d]thiazole-2,4-diol belongs to the benzothiazole family, a class of bicyclic compounds containing a benzene ring fused to a thiazole moiety. The compound’s hydroxyl groups at positions 2 and 4 introduce polarity, enhancing its solubility in polar solvents compared to non-substituted benzothiazoles . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC7H5NO2S\text{C}_7\text{H}_5\text{NO}_2\text{S}
Molecular Weight167.19 g/mol
Purity (Commercial)≥98%
Melting PointData unavailable
Boiling PointData unavailable

The electron-withdrawing nature of the thiazole ring and the electron-donating hydroxyl groups create a push-pull electronic system, influencing its reactivity in substitution and condensation reactions .

Structural Comparison with Related Benzothiazoles

Benzothiazole derivatives exhibit varied biological activities depending on substituent patterns. A comparative analysis highlights distinct features of Benzo[d]thiazole-2,4-diol:

CompoundSubstituentsKey Properties
BenzothiazoleNoneBaseline structure; limited bioactivity
2-Aminobenzothiazole-NH2_2 at position 2Enhanced antimicrobial activity
Benzothiazolium saltsQuaternized nitrogenImproved solubility
Benzo[d]thiazole-2,4-diol-OH at positions 2 and 4Potent H+^+/K+^+ ATPase inhibition

Synthetic Methodologies and Reaction Pathways

Condensation with Hydrazine Derivatives

A 2017 study demonstrated the synthesis of Benzo[d]thiazole-2,4-diol analogs via hydrazone formation . The protocol involves:

  • Intermediate Synthesis: Reacting 2-aminobenzo[d]thiazole with hydrazine hydrate in ethylene glycol under acidic conditions to form a hydrazine intermediate.

  • Aldehyde Condensation: Treating the intermediate with substituted aldehydes (e.g., 4-hydroxybenzaldehyde) in the presence of glacial acetic acid to yield hydrazones.

The reaction’s success is confirmed by infrared (IR) spectroscopy (νC=N\nu_{\text{C=N}} at 1612–1630 cm1^{-1}) and 1H^1\text{H} NMR (δ=7.808.02\delta = 7.80–8.02 ppm for imine protons) .

Yield Optimization and Scalability

Optimized conditions (reflux in ethanol, 6–8 hours) achieve yields exceeding 85% . Scalability remains a challenge due to the need for precise stoichiometric control of hydrazine hydrate, which may lead to byproducts under industrial-scale conditions.

Pharmacological Activities and Mechanisms of Action

H+^++/K+^++ ATPase Inhibition

Benzo[d]thiazole-2,4-diol derivatives exhibit potent inhibition of gastric H+^+/K+^+ ATPase, a therapeutic target for acid-related disorders. Key findings include:

  • Compound 6: IC50_{50} = 32 μg/mL (vs. omeprazole IC50_{50} = 46 μg/mL) .

  • Electron-Donating Substituents: Hydroxyl and methoxy groups enhance activity by stabilizing enzyme-inhibitor interactions .

Anti-Inflammatory Effects

In murine models, derivatives reduced carrageenan-induced paw edema by 58–67% at 50 mg/kg, comparable to diclofenac . Mechanistic studies suggest cyclooxygenase-2 (COX-2) downregulation via NF-κB pathway modulation.

HazardGHS CodePrecautionary Measures
Acute oral toxicityH302Avoid ingestion
Skin irritationH315Wear protective gloves
Eye irritationH319Use safety goggles
Respiratory irritationH335Use in well-ventilated areas

First Aid Measures

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Dermal Exposure: Wash with soap and water; seek medical attention for erythema .

Applications in Pharmaceutical Development

Lead Optimization for Antiulcer Agents

The compound’s dual activity (H+^+/K+^+ ATPase inhibition and anti-inflammatory effects) positions it as a multifunctional lead for peptic ulcer disease. Structural modifications, such as introducing fluorinated aryl groups, are under investigation to enhance metabolic stability .

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